1-[(2-methylphenyl)methoxy]-1H-imidazole
Description
1-[(2-Methylphenyl)methoxy]-1H-imidazole is an imidazole derivative featuring a (2-methylphenyl)methoxy substituent at the 1-position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities, often influenced by the nature and position of substituents on the aromatic rings .
Properties
IUPAC Name |
1-[(2-methylphenyl)methoxy]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-10-4-2-3-5-11(10)8-14-13-7-6-12-9-13/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEFVZZKCNSWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CON2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-methylphenyl)methoxy]-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenol with imidazole in the presence of a suitable base and a methoxy group donor. The reaction conditions typically include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[(2-methylphenyl)methoxy]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives. .
Scientific Research Applications
1-[(2-methylphenyl)methoxy]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 1-[(2-methylphenyl)methoxy]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The presence of the 2-methylphenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs and their properties:
*Activity inferred from structurally related antifungals (e.g., Econazole, Fenticonazole).
Key Observations:
- Substituent Effects: Antifungal Activity: Electron-withdrawing groups (e.g., -Cl in Econazole) enhance antifungal potency compared to electron-donating groups (e.g., -CH₃ in the target compound) . Synthetic Accessibility: Vinyl-substituted imidazoles (e.g., 5i) are synthesized efficiently (75% yield) via palladium-catalyzed cross-coupling, whereas methoxy-linked analogs may require nucleophilic substitution or Ullmann-type reactions .
Physicochemical Properties
- Solubility: Methoxy groups enhance polarity, likely improving solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar vinyl or alkyl analogs .
- Thermal Stability : Crystalline analogs like Fenticonazole nitrate (mp 149–151°C) demonstrate higher stability than oily vinyl derivatives (e.g., 5i) .
Biological Activity
1-[(2-Methylphenyl)methoxy]-1H-imidazole, with the CAS number 478032-44-9, is a compound of interest due to its potential biological activities. This imidazole derivative is part of a larger class of compounds known for diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and reports.
Anticancer Activity
Research has indicated that imidazole derivatives exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of various imidazole derivatives, demonstrating that modifications on the phenyl ring can enhance cytotoxic activity against cancer cell lines. For instance, the presence of electron-donating groups like methoxy at specific positions on the phenyl ring has been shown to improve efficacy against human glioblastoma and melanoma cells .
Table 1: Cytotoxic Activity of Imidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U251 (glioblastoma) | < 10 |
| Other Imidazole Derivative A | WM793 (melanoma) | < 20 |
| Reference Drug (Doxorubicin) | U251 | 0.5 |
Anti-inflammatory Effects
Imidazole derivatives have also been studied for their anti-inflammatory properties. The inhibition of heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress responses, has been a focal point. Compounds similar to this compound were evaluated for their ability to inhibit HO-1 activity in vitro, showing promising results that suggest potential therapeutic applications in inflammatory diseases .
Table 2: HO-1 Inhibition Potency
Antimicrobial Activity
The antimicrobial potential of imidazole derivatives has been extensively documented. Studies have shown that these compounds can effectively inhibit a range of bacterial strains. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .
Table 3: Antimicrobial Efficacy
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| Other Imidazole Derivative B | E. coli | 18 |
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of various imidazole derivatives on cancer cell proliferation. The results indicated that modifications to the imidazole ring significantly influenced the cytotoxicity profiles against different cancer cell lines. Specifically, the introduction of a methoxy group at the para position on the phenyl ring resulted in enhanced activity against breast cancer cells .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on inflammatory pathways, researchers explored how imidazole derivatives could modulate HO-1 expression in macrophages. The findings revealed that certain derivatives could downregulate pro-inflammatory cytokines while upregulating HO-1, suggesting a dual mechanism of action that could be beneficial in treating chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
